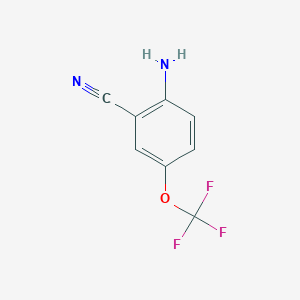

2-Amino-5-(trifluoromethoxy)benzonitrile

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI⁻ : m/z 202.035 [M–H]⁻ (calculated for C₈H₅F₃N₂O).

- Fragmentation patterns: Loss of CN (26 amu) and CF₃O (85 amu) groups.

Comparative Structural Analysis with Related Trifluoromethoxy-Substituted Benzonitriles

Bond Length and Angle Comparisons

Substituent position and electronic effects significantly influence molecular geometry:

Spectroscopic Trends

- Nitrile IR stretches : 2230 cm⁻¹ in this compound vs. 2215 cm⁻¹ in 4-amino-3,5-difluorobenzonitrile.

- ¹⁹F NMR shifts : CF₃O groups resonate at δ -63 ppm vs. δ -60 ppm for CF₃-substituted analogs.

Table 2 : Structural and spectroscopic comparison of trifluoromethoxy-substituted benzonitriles

| Compound | C≡N Stretch (cm⁻¹) | ¹⁹F NMR (ppm) | C–F Bond Length (Å) |

|---|---|---|---|

| This compound | 2230 | -63.29 | 1.33–1.35 |

| 4-(Trifluoromethyl)benzonitrile | 2225 | -60.12 | 1.32–1.34 |

| 4-Amino-3,5-difluorobenzonitrile | 2215 | -115.8 | 1.38–1.40 |

属性

IUPAC Name |

2-amino-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAPDKSDIISMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652093 | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-77-9 | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549488-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Amino-5-(trifluoromethoxy)benzonitrile, with the chemical formula C8H5F3N2O, is an aromatic compound notable for its potential biological activities. The trifluoromethoxy group is particularly significant in enhancing the pharmacological properties of compounds, influencing their interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in cell signaling pathways, such as tyrosine kinases. This inhibition can lead to altered cellular functions, including reduced proliferation of cancer cells.

- Receptor Modulation : Its amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethoxy group enhances lipophilicity and bioavailability, potentially improving receptor binding affinity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, a study reported a dose-dependent decrease in cell viability in breast and prostate cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also shown antimicrobial activity against several bacterial strains. Specifically, it was tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition at concentrations lower than many conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at various concentrations. The results indicated a significant reduction in cell proliferation rates compared to untreated controls. The compound's mechanism was linked to the inhibition of the MAPK signaling pathway, crucial for cell growth and survival.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results showed that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as an alternative treatment for resistant strains .

Table 1: Biological Activity Summary of this compound

科学研究应用

Pharmaceutical Applications

1. Anticancer Properties

Research indicates that 2-Amino-5-(trifluoromethoxy)benzonitrile exhibits potent anticancer activity. A study demonstrated its ability to induce apoptosis in human leukemia cells, showcasing both cytostatic and cytotoxic effects. This suggests its potential as a therapeutic agent in cancer treatment .

2. Neuronal Signaling Modulation

The compound has been identified as an inhibitor/agonist in neuronal signaling pathways, particularly involving MCHR1 (GPR24). This modulation can be crucial for developing treatments for neurological disorders .

Agrochemical Applications

1. Synthesis of Agrochemicals

The compound is utilized in the synthesis of complex agrochemical compounds. Its trifluoromethoxy group enhances biological activity, making it a valuable building block for creating effective pesticides and herbicides .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a laboratory setting, researchers tested the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability, indicating its potential as a lead compound for new cancer therapies.

Case Study 2: Neuropharmacology

A study focused on the compound's interaction with neuronal receptors revealed promising results in modulating signaling pathways associated with mood disorders. This opens avenues for further research into its use in antidepressant formulations.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Groups

2-Fluoro-5-(trifluoromethoxy)benzonitrile

- CAS RN : 886498-08-4

- Molecular Formula: C₈H₃F₄NO

- Molecular Weight : 205.11 g/mol

- Key Differences: Replaces the amino group with a fluorine atom at position 2.

2-Amino-4-chloro-5-methoxybenzonitrile

3-(Trifluoromethoxy)benzonitrile

Functional Group Modifications

2-Chloro-5-(trifluoromethyl)benzonitrile

- CAS RN : 328-87-0

- Molecular Formula : C₈H₃ClF₃N

- Key Differences: Trifluoromethyl (-CF₃) substituent instead of trifluoromethoxy (-OCF₃).

2-Amino-5-(trifluoromethoxy)benzoic Acid

Data Table: Comparative Analysis

Notes

- Conflicting Data: Limited solubility and stability data for 2-Amino-5-(methoxymethyl)benzonitrile .

- Research Gaps : Biological activity studies for positional isomers (e.g., meta vs. para trifluoromethoxy) are sparse .

- Safety : Always consult safety data sheets (e.g., RTECS, IATA) for handling trifluoromethoxy derivatives .

准备方法

Nitration of 5-(Trifluoromethoxy)benzonitrile

- Starting Material: 5-(Trifluoromethoxy)benzonitrile

- Reagents: Mixture of concentrated nitric acid and sulfuric acid (mixed acid)

- Conditions: Controlled temperature (typically 0–5°C) to avoid over-nitration and decomposition

- Process: The nitration introduces a nitro group at the 2-position relative to the trifluoromethoxy substituent, yielding 2-nitro-5-(trifluoromethoxy)benzonitrile.

- Industrial Adaptation: Continuous flow reactors are often used to enhance mixing and temperature control, improving yield and purity.

Reduction of Nitro to Amino Group

- Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or alternative reducing agents such as iron powder or stannous chloride in acidic medium.

- Conditions: Hydrogenation typically performed under mild pressure (e.g., 40 psi) and ambient to moderate temperature.

- Outcome: Efficient conversion of the nitro group to the amino group, producing this compound with high purity.

| Step | Reaction Type | Reagents/Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro-5-(trifluoromethoxy)benzonitrile | High regioselectivity, controlled exotherm |

| 2 | Reduction | H₂, Pd/C catalyst, mild pressure | This compound | >80% yield typical, high purity |

This synthetic route is well-documented for its reliability and scalability in industrial settings.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

- Starting from 2-nitro-5-fluorobenzonitrile derivatives, the trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethoxide sources.

- This method requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Palladium-Catalyzed Cyanation

- Aryl bromides bearing trifluoromethoxy substituents can be converted to the corresponding benzonitrile derivatives via palladium-catalyzed cyanation using potassium ferrocyanide as a cyanide source.

- This method offers a practical and scalable route with high yields and minimal impurities, as demonstrated in large-scale syntheses of related benzonitrile derivatives.

Reaction Conditions and Optimization

- Temperature Control: Critical during nitration to avoid decomposition and over-nitration.

- Solvent Choice: Mixed acid systems for nitration; ethanol or other protic solvents for reduction.

- Catalyst Loading: Optimized Pd/C catalyst amount improves reduction efficiency.

- Reaction Time: Typically 5–7 hours for nitration; 2–4 hours for reduction.

- Purification: Crystallization and washing steps to achieve >99% purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Nitration + Reduction | 5-(Trifluoromethoxy)benzonitrile | HNO₃/H₂SO₄; H₂/Pd-C | Electrophilic aromatic substitution; catalytic hydrogenation | 0–5°C for nitration; mild pressure for reduction | High yield (>80%), purity >99% | Industrially preferred; scalable |

| Palladium-Catalyzed Cyanation | Aryl bromide with trifluoromethoxy | Pd catalyst, K₄[Fe(CN)₆] | Cross-coupling cyanation | DMAc-toluene solvent, optimized DoE conditions | High yield, scalable | Suitable for large-scale synthesis |

| SNAr Substitution | 2-Nitro-5-fluorobenzonitrile | Trifluoromethoxide source | Nucleophilic aromatic substitution | Elevated temperature, polar solvents | Moderate yield | Requires regioselective control |

Research Findings and Industrial Relevance

- The nitration-reduction route is the most widely adopted due to its straightforwardness and use of commercially available reagents.

- Continuous flow technology enhances safety and reproducibility for the nitration step, which is exothermic and sensitive.

- Pd-catalyzed cyanation offers an alternative for introducing the nitrile group with high efficiency and is amenable to scale-up.

- The final product purity exceeding 99% is achievable with optimized reaction and purification protocols, ensuring suitability for pharmaceutical intermediates.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-(trifluoromethoxy)benzonitrile, and what reaction parameters are critical for yield optimization?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key reagents include trifluoromethoxy-containing precursors (e.g., trifluoromethyl aniline derivatives) and nitrile-forming agents like cyanide salts. Critical parameters include temperature control (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., Pd for cross-coupling). Purity is enhanced by column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How can chromatographic methods (HPLC, GC-MS) be optimized to assess the purity of this compound?

- Methodological Answer: Reverse-phase HPLC with a C18 column and mobile phase (water/acetonitrile gradient) is effective. Detection at 254 nm is recommended due to the nitrile group’s UV activity. For GC-MS, derivatization with BSTFA enhances volatility. Calibration against certified standards ensures accuracy. Retention time and peak symmetry should align with reference data from PubChem or EPA DSSTox .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer:

- NMR: H NMR (DMSO-d6) shows aromatic protons (δ 6.8–7.5 ppm), amino group resonance (δ ~5.2 ppm, broad), and trifluoromethoxy splitting patterns. F NMR confirms the -OCF group (δ -55 to -60 ppm).

- IR: Stretching bands for -C≡N (~2220 cm) and -NH (~3350 cm) are diagnostic.

- HRMS: Molecular ion [M+H] at m/z 203.12 (CHFNO) validates the formula .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oxidation) during the synthesis of this compound?

- Methodological Answer:

- Hydrolysis Prevention: Use anhydrous solvents (e.g., THF) and inert atmospheres (N/Ar). Avoid protic solvents that degrade nitriles.

- Oxidation Control: Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%. Lower reaction temperatures (<80°C) reduce radical formation.

- Catalyst Optimization: Palladium catalysts with bulky ligands (e.g., XPhos) improve selectivity in cross-coupling steps .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer: The -OCF group is electron-withdrawing, enhancing electrophilicity at the para position. This facilitates oxidative addition with aryl boronic acids. However, steric hindrance from the trifluoromethoxy group may require longer reaction times (24–48 hrs) and higher Pd catalyst loadings (5–10 mol%). Solvent systems like toluene/water (3:1) improve coupling efficiency .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Maestro can model binding to active sites (e.g., cytochrome P450). The trifluoromethoxy group’s lipophilicity (clogP ~2.5) is critical for membrane penetration.

- MD Simulations: GROMACS simulations (30 ns) assess stability of ligand-protein complexes. Parameters include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Q. Under photocatalytic conditions, what decomposition pathways are observed for this compound?

- Methodological Answer: Visible-light photocatalysis (e.g., using Ru(bpy)) generates reactive intermediates. The trifluoromethoxy group may fragment into COF and aniline derivatives, as observed in analogous compounds. Radical scavengers (TEMPO) and LC-MS tracking of byproducts (e.g., fluorophosgene) are essential for pathway elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。